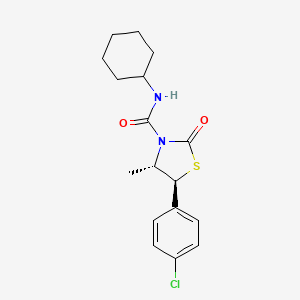
Hexythiazox
Descripción general
Descripción
Hexythiazox is a non-systemic insecticide and miticide . It was first evaluated by the 1991 JMPR and a number of times subsequently . It is used to control pests of a variety of food crops . The ISO approved name for this compound is (trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidine-carboxamide .
Synthesis Analysis
A new molecularly imprinted polymer (MIP) was prepared for trace analysis of this compound in food samples. In this research, this compound was used as a template molecule. The MIP was synthesized using pyrrole as a functional monomer .
Molecular Structure Analysis
The molecular formula of this compound is C17H21ClN2O2S . The average mass is 352.879 Da and the monoisotopic mass is 352.101227 Da .
Chemical Reactions Analysis
The main metabolic reactions identified in this compound were hydroxylation of the cyclohexane ring and cleavage of the amide bond to the cyclohexane ring . The main identified metabolite was PT-1-8 (cis) representing approximately 10% of the administered radioactivity .
Physical and Chemical Properties Analysis
This compound has a melting point of 105.4 °C . Its relative density is 1.2829 g/cm3 at 20 °C . The solubility in water at 25 °C is 0.12 mg/L .
Aplicaciones Científicas De Investigación
Análisis de residuos de plaguicidas
Hexythiazox se utiliza en el análisis de residuos de plaguicidas. Se validó un método analítico para el análisis simultáneo de residuos de this compound y bifenazato en uva y pasas mediante cromatografía líquida acoplada a espectrometría de masas en tándem (LC-MS/MS) . El método de extracción implicó la extracción líquido-líquido con acetato de etilo y la limpieza dSPE con amina primaria secundaria (PSA) .
Disipación de residuos
This compound se estudia por su disipación de residuos. Durante el proceso de elaboración de pasas, se evaluó la disipación de residuos y se estableció el factor de procesamiento (PF) para el secado . Los datos de disipación se ajustaron mejor a la cinética de primer orden + primer orden con una vida media que oscila entre 6 y 10 días para this compound .
Evaluación de seguridad
This compound se utiliza en estudios de evaluación de seguridad. La exposición dietética en cada día de muestreo fue inferior a la ingesta máxima permisible (MPI) respectiva. Los residuos en muestras de mercado de pasas estaban desprovistos de cualquier riesgo de toxicidad aguda relacionada con la exposición dietética .
Control de plagas en agricultura
This compound se utiliza como acaricida en agricultura. Se utiliza para controlar ácaros (Tetranychu spp.) y cochinillas, las dos plagas de insectos más importantes de la vid que causan daños económicos .
Análisis de residuos en frutos de berenjena
This compound se utiliza en el análisis de residuos en frutos de berenjena (Solanum melongena L.). Se estudiaron los perfiles de disipación de los acaricidas abamectina, this compound y spiromesifén en los frutos de berenjena cultivados en condiciones de campo en Najran, Arabia Saudita .
Preparación de muestras precuantitativas
Para this compound, se han desarrollado varios métodos para la preparación de muestras precuantitativas en cultivos, incluida la extracción líquido-líquido .
Safety and Hazards
Direcciones Futuras
The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at the European level for the pesticide active substance hexythiazox . Although no apparent risk to consumers was identified, some information required by the regulatory framework was missing . Hence, the consumer risk assessment is considered indicative only and some MRL proposals derived by EFSA still require further consideration by risk managers .
Mecanismo De Acción
Target of Action
Hexythiazox is an acaricide that primarily targets the egg, larval, and nymph stages of mites . It is a mite growth inhibitor affecting chitin synthase (CHS1) .
Mode of Action
This compound operates as a non-systemic insecticide with contact and stomach action . It inhibits mite growth by acting on eggs or early stages of mite development . The precise mechanism of acaricidal action is unknown .
Biochemical Pathways
The main metabolic reactions identified in this compound metabolism are the hydroxylation of the cyclohexane ring and cleavage of the amide bond to the cyclohexane ring .
Pharmacokinetics
The absorption, distribution, and excretion of this compound were studied in rats. The absorption was rapid at 10 mg/kg body weight (bw), but much slower at 880 mg/kg bw . The extent of absorption at 10 mg/kg bw was approximately 30% based on the level of urinary excretion, but significantly lower at 880 mg/kg bw . The elimination half-life was about 10 hours at 10 mg/kg bw, and was prolonged to about 20 hours at 880 mg/kg bw . Most of the radiolabel (about 60–90%, depending on the administered dose) was excreted in the feces within 3 days .
Result of Action
This compound has a toxic effect on the central nervous system, cardiovascular and respiratory system, skeletal muscle, isolated smooth muscle, intestinal motility, gastric secretion, and on blood coagulation . It also affects body weight and the liver, which showed hypertrophy and, in some studies, necrosis .
Action Environment
This compound is degraded in soil quite rapidly with half-life rates of about one month . Environmental factors such as soil composition and climate can influence the degradation rate and thus the efficacy and stability of this compound .
Análisis Bioquímico
Biochemical Properties
Hexythiazox functions as a mite growth inhibitor by affecting chitin synthase 1 (CHS1), an enzyme crucial for the synthesis of chitin in mite exoskeletons . By inhibiting CHS1, this compound disrupts the formation of the exoskeleton, leading to the death of mite larvae and eggs. The compound interacts with various biomolecules, including enzymes and proteins involved in chitin synthesis, thereby preventing the proper development of mites .
Cellular Effects
This compound has significant effects on cellular processes, particularly in mites. It interferes with cell signaling pathways related to chitin synthesis, leading to impaired cell function and development . The compound also affects gene expression by inhibiting the transcription of genes involved in chitin production. Additionally, this compound influences cellular metabolism by disrupting the normal metabolic pathways required for mite growth and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting chitin synthase 1 (CHS1), an enzyme essential for chitin synthesis . This inhibition prevents the formation of chitin, a critical component of the mite exoskeleton. The compound’s binding interactions with CHS1 lead to enzyme inhibition, resulting in the disruption of chitin production and subsequent death of mite larvae and eggs . This compound also affects gene expression by downregulating the transcription of genes involved in chitin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard hydrolysis conditions but degrades under conditions mimicking sterilization . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of disrupting chitin synthesis and mite development . The stability and degradation of this compound are crucial factors in determining its efficacy and long-term impact on target organisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is rapidly absorbed, distributed, and excreted, with significant metabolism occurring . At higher doses, the absorption rate decreases, and the compound’s excretion slows down . Toxic or adverse effects, such as reduced body-weight gain and increased liver weight, have been observed at high doses . These dosage-dependent effects highlight the importance of determining the appropriate dosage for effective pest control while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through hydroxylation of the cyclohexane ring and cleavage of the amide bond . The main metabolites identified include PT-1-4, PT-1-8, and PT-1-10 . These metabolic reactions are crucial for the compound’s biotransformation and excretion. This compound’s interaction with enzymes involved in these pathways affects metabolic flux and metabolite levels, influencing its overall efficacy and impact on target organisms .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In rats, the compound is rapidly absorbed at lower doses but much slower at higher doses . The highest concentrations of this compound are found in fat, adrenals, liver, and ovaries . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with chitin synthase 1 (CHS1) to inhibit chitin synthesis . This localization is crucial for its effectiveness as a mite growth inhibitor. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIJUOSCAQSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861009 | |
| Record name | 5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] | |
| Record name | Hexythiazox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
100.00 °C (212.00 °F) - closed cup | |
| Details | Sigma-Aldrich; Safety Data Sheet for Hexythiazox. Product Number: 33365, Version 5.2 (Revision Date 06/27/2014). Available from, as of January 6, 2017: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4 | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |
| Record name | Hexythiazox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... A mutation in chitin synthase 1 (CHS1) /has been/ linked to etoxazole resistance. In this study, we identified and investigated a Tetranychus urticae strain (HexR) harboring recessive, monogenic resistance to each of hexythiazox, clofentezine, and etoxazole. To elucidate if there is a common genetic basis for the observed cross-resistance, we adapted a previously developed bulk segregant analysis method to map with high resolution a single, shared resistance locus for all three compounds. This finding indicates that the underlying molecular basis for resistance to all three compounds is identical. This locus is centered on the CHS1 gene, and as supported by additional genetic and biochemical studies, a non-synonymous variant (I1017F) in CHS1 associates with resistance to each of the tested acaricides in HexR. Our findings thus demonstrate a shared molecular mode of action for the chemically diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole as inhibitors of an essential, non-catalytic activity of CHS1. | |
| Details | PMID:24859419, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4124130, Demaeght P et al; Insect Biochem Mol Biol 51: 52-61 (2014) | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Colorless crystals | |
CAS No. |
78587-05-0 | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
105.5 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 871 | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hexythiazox primarily targets mite eggs and larvae, exhibiting strong ovicidal and larvicidal activity. [] It disrupts the molting process in immature mites, leading to death during the transition to the next developmental stage. [] While it acts as both a stomach and contact poison on larvae, its effect on adult mites is less pronounced. []
A: Yes, this compound demonstrates a significant inhibitory effect on the hatching of mite eggs. Studies on citrus mites have shown a success rate of egg hatching ranging from 5% to 12.5% at the recommended dose. []
ANone: The molecular formula of this compound is C17H21ClN2O2S, and its molecular weight is 352.89 g/mol.
ANone: The provided research papers primarily focus on the biological and toxicological aspects of this compound. Information regarding its material compatibility and stability under diverse conditions is limited in these papers.
ANone: The research primarily focuses on this compound as a miticide. Information regarding its catalytic properties and applications is not discussed in the provided research.
ANone: The provided research papers do not delve into computational chemistry studies or QSAR models related to this compound.
A: The trans configuration of the 4-methyl and 5-p-chlorophenyl groups in this compound is crucial for its miticidal activity. [] This stereochemical requirement highlights the importance of specific structural features for optimal biological activity.
A: Yes, incorporating halogen atoms, particularly chlorine, onto the phenyl ring at the 5-position of the thiazolidine ring in this compound derivatives significantly enhanced its miticidal activity. []
A: Studies indicate that the toxic effects of this compound can persist on treated foliage for a significant duration. In peach orchards, the residual toxicity lasted for at least 30 days. []
A: this compound residues exhibit a more gradual decline compared to other acaricides like formetanate HCl and propargite. [] Approximately 10% of the initial residue can persist even after 65 days. []
A: The PHI for this compound in eggplant is recommended as 7 days when using the authorized dose and 10 days when using double the authorized dose. []
ANone: The provided research primarily focuses on the miticidal activity, resistance development, and residue analysis of this compound. Detailed information on its PK/PD properties is limited in the provided papers.
A: this compound has been shown to effectively control the citrus red mite. In field trials, it provided control for approximately 70 days at low concentrations (25-50 ppm). []
A: Yes, the repeated and exclusive use of this compound can lead to the development of resistance in mite populations. [, , , , ] Resistance has been observed in various mite species, including the two-spotted spider mite and the citrus red mite.
A: Research indicates that resistance to this compound can confer cross-resistance to other acaricides, such as etoxazole. [] This cross-resistance poses a significant challenge for mite control strategies.
- Metabolic resistance: Increased activity of detoxification enzymes like esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases that can metabolize and detoxify this compound. []
ANone: The provided research focuses primarily on the miticidal activity, resistance, and residue analysis of this compound. Information regarding drug delivery, biomarkers, drug interactions, biocompatibility, and other related aspects is not extensively covered in these papers.
ANone: Yes, several alternative acaricides can be used for mite control, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



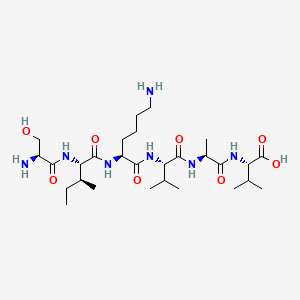
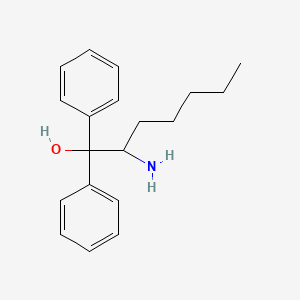
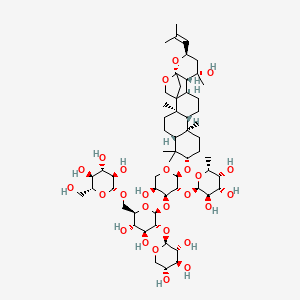
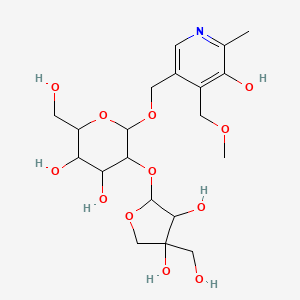
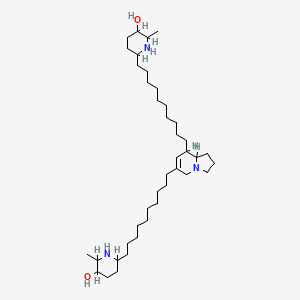
![[(1R)-1-[(1S,2S)-6-[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)
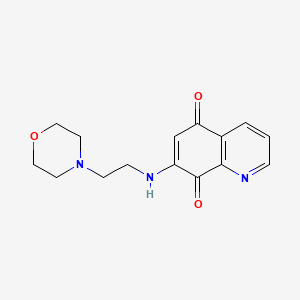
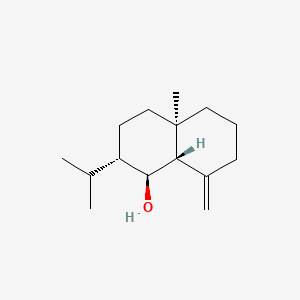

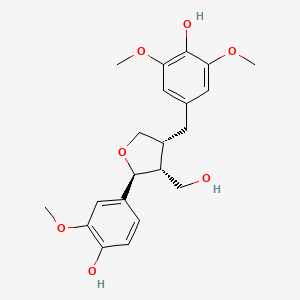
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)
![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)

